BenchChemオンラインストアへようこそ!

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate

Synthetic methodology Alcohol reactivity Protecting group strategy

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate (CAS 775288-51-2) is a protected piperidine derivative featuring an N-Boc (tert-butyloxycarbonyl) group and a sterically hindered tertiary alcohol side chain at the 4-position. With molecular formula C₁₄H₂₇NO₃, molecular weight 257.37 g/mol, calculated LogP of 1.98, and an Fsp³ value of 0.928, it belongs to the class of saturated N-heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
Cat. No. B8067223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CO
InChIInChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-15)14(4,5)10-16/h11,16H,6-10H2,1-5H3
InChIKeyFWOKIDHNYUKKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate: A Differentiated Boc-Protected Piperidine Building Block for Kinase-Targeted Synthesis


tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate (CAS 775288-51-2) is a protected piperidine derivative featuring an N-Boc (tert-butyloxycarbonyl) group and a sterically hindered tertiary alcohol side chain at the 4-position. With molecular formula C₁₄H₂₇NO₃, molecular weight 257.37 g/mol, calculated LogP of 1.98, and an Fsp³ value of 0.928, it belongs to the class of saturated N-heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor and CNS-targeted drug discovery programs [1][2]. Its commercial availability at purities of 95–98% from multiple global suppliers positions it as an accessible intermediate for complex molecule construction.

Why Generic Substitution of tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate with In-Class Piperidine Building Blocks Introduces Synthetic Risk


Substituting this compound with superficially similar Boc-protected piperidine alcohols—such as 1-Boc-4-piperidinemethanol (CAS 123855-51-6) or tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS 358625-61-3)—introduces material differences in alcohol class (tertiary vs. primary), steric environment, lipophilicity, and physical state. These differences propagate through multi-step synthetic sequences, altering reaction kinetics, protection/deprotection orthogonality, intermediate solubility, and ultimately the purity and yield of downstream active pharmaceutical intermediates . The quantitative evidence below demonstrates that even regioisomeric or homologated variants cannot be assumed interchangeable without experimental validation of each divergent parameter.

Quantitative Differentiation Guide: tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate vs. Closest Analogs


Tertiary Alcohol vs. Primary Alcohol: Reactivity Class Divergence Determines Downstream Synthetic Pathway Compatibility

The target compound bears a tertiary alcohol (1-hydroxy-2-methylpropan-2-yl), wherein the hydroxyl-bearing carbon is fully substituted with two methyl groups and the piperidine C4 methylene bridge. In contrast, the closest regioisomer CAS 358625-61-3 carries a primary alcohol (2-hydroxy-2-methylpropyl), where the CH₂OH group is attached to a quaternary center. Tertiary alcohols are significantly more resistant to oxidation (cannot form aldehydes/ketones), exhibit slower acylation kinetics, and undergo acid-catalyzed dehydration to alkenes more readily than primary alcohols . This divergent reactivity profile dictates whether the alcohol can serve as a stable inert handle during multi-step synthesis or requires orthogonal protection. The predicted pKa difference (target: 15.12±0.10 vs. regioisomer: 15.23±0.29 ) further indicates that the target compound's tertiary alcohol is marginally more acidic, affecting deprotonation equilibria under strongly basic conditions.

Synthetic methodology Alcohol reactivity Protecting group strategy

Lipophilicity (LogP) and Molecular Bulk: Differentiated Physicochemical Profile vs. Simpler Hydroxymethyl and Dimethylcarbinol Analogs

The target compound exhibits a computed LogP of 1.98 and a molecular weight of 257.37 Da [1], reflecting the contribution of the gem-dimethyl-substituted tertiary alcohol side chain. The simpler hydroxymethyl analog 1-Boc-4-piperidinemethanol (CAS 123855-51-6) has MW 215.29 Da and, with only a primary alcohol, is considerably more polar . The dimethylcarbinol analog tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS 1935325-64-6) has MW 243.35 Da and lacks the additional methylene bridge, giving a predicted boiling point of 327.8±15.0 °C vs. 343.6±15.0 °C for the target [2]. The Fsp³ of 0.928 for the target compound indicates very high carbon saturation, a parameter increasingly associated with improved clinical success rates in drug discovery [1]. The predicted density of 1.035 g/cm³ further distinguishes it from the regioisomer's 1.017 g/cm³ [2].

ADME prediction Physicochemical property Medicinal chemistry design

Physical State Differentiator: Liquid/Oil vs. Crystalline Solid Impacts Automated Dispensing and Formulation Workflows

The target compound is described as an oil or low-melting solid at ambient temperature, with no defined melting point reported across multiple supplier specifications . In sharp contrast, the simpler analog 1-Boc-4-piperidinemethanol (CAS 123855-51-6) is a crystalline solid with a well-defined melting range of 78–82 °C . This physical-state divergence is consequential for high-throughput experimentation (HTE) and automated synthesis platforms: crystalline solids are amenable to powder-dispensing robotics, while oils require liquid-handling systems with different accuracy and cross-contamination profiles. Additionally, oils generally exhibit superior solubility in organic solvents compared to crystalline solids, which may accelerate reaction setup but complicate purification by precipitation or trituration. The target's liquid nature arises from its gem-dimethyl branching disrupting crystal packing, a feature absent in the linear hydroxymethyl analog.

Compound management Automated synthesis Formulation science

Piperidine vs. Piperazine Core: Single Basic Nitrogen Enables Distinct Protonation and Metal-Coordination Behavior

The target compound contains a piperidine ring with a single basic nitrogen (protected as the Boc carbamate). The direct piperazine analog, tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate (CAS 955979-01-8) , incorporates a second ring nitrogen. After Boc deprotection, this structural difference produces divergent protonation states at physiological pH: the piperidine-derived secondary amine has a conjugate acid pKa of approximately 10–11 (typical for dialkylamines), existing predominantly as the ammonium cation at pH 7.4, whereas piperazine-derived mono-Boc intermediates exhibit more complex protonation equilibria involving both nitrogens. Molecular formula comparison (C₁₄H₂₇NO₃, MW 257.37 vs. C₁₃H₂₆N₂O₃, MW 258.36) further reflects the piperazine's additional nitrogen but one fewer carbon [1]. This core-heterocycle choice is non-trivial: the piperidine scaffold is preferred when a single cationic center is desired post-deprotection, while piperazine provides dual protonation sites and increased hydrogen-bond acceptor capacity (HBA: 2 in target vs. 3 in piperazine analog).

Medicinal chemistry pKa modulation Ligand design

Optimal Application Scenarios for tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Sterically Shielded Tertiary Alcohol Handle

Programs synthesizing JAK, BTK, or PI3K-targeted kinase inhibitors frequently require a 4-substituted piperidine intermediate with a hydroxyl handle that remains inert during amide coupling, Suzuki reactions, or reductive amination steps. The target compound's tertiary alcohol cannot be oxidized to a carbonyl, making it a superior choice to primary alcohol analogs (e.g., CAS 123855-51-6) when the alcohol must survive multiple synthetic transformations . Its Fsp³ of 0.928 and LogP of 1.98 also align with property guidelines for oral kinase inhibitor candidates, providing an appropriate lipophilicity starting point [1].

Automated Parallel Synthesis Platforms Optimized for Liquid-Dispensing Compound Input

High-throughput medicinal chemistry groups operating automated synthesis workstations with liquid-handling capabilities benefit from the target compound's oil/liquid physical state, which eliminates the need for pre-dissolution in DMSO or DMF prior to dispensing . This contrasts with crystalline solid building blocks (e.g., 1-Boc-4-piperidinemethanol, mp 78–82 °C) that require additional dissolution steps, introducing solvent compatibility and concentration accuracy variables into automated workflows.

Synthesis of Piperidine-Containing CNS-Penetrant Candidates Where Mono-Basic Character is Preferred

For CNS drug discovery programs where a single cationic center post-Boc-deprotection is desirable to balance passive permeability and P-glycoprotein efflux avoidance, the piperidine core of the target compound provides a defined mono-basic character, unlike the piperazine analog CAS 955979-01-8 which yields a di-basic species after deprotection . The target's predicted LogP of 1.98 and moderate molecular weight (257.37 Da) fall within the favored property space for CNS MPO (Multiparameter Optimization) scoring.

Scaffold-Hopping Studies Evaluating the Impact of Alcohol Substitution Pattern on Target Binding

Structure-activity relationship (SAR) campaigns that systematically vary the 4-position substituent of the piperidine ring can use this compound as the 'gem-dimethyl tertiary alcohol' representative. When compared head-to-head with the regioisomer CAS 358625-61-3 (primary alcohol, pKa 15.23) or the des-methyl analog CAS 1935325-64-6 (dimethylcarbinol, MW 243.35), the quantitative differences in LogP, steric bulk, and hydrogen-bond donor strength revealed by the evidence in Section 3 allow medicinal chemists to deconvolute the contribution of each parameter to in vitro potency and selectivity.

Quote Request

Request a Quote for tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.